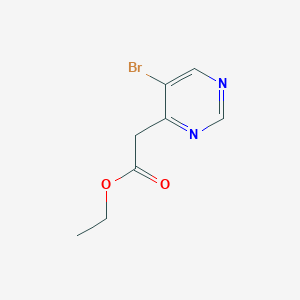

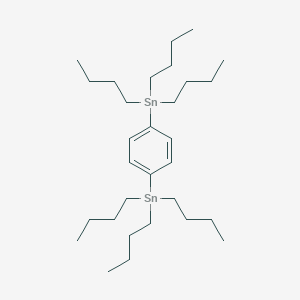

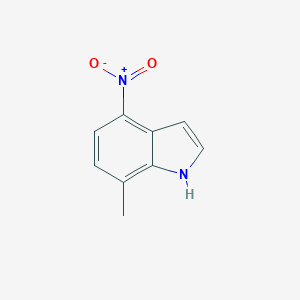

![molecular formula C6H3F3N4O B169426 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 1780-79-6](/img/structure/B169426.png)

6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” is a chemical compound with the molecular formula C5H3F3N2O . It is a derivative of pyrimidine, a class of organic compounds that are widely used in the medical and pharmaceutical fields .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol”, has been reported in several studies . For example, a series of novel pyrimidine derivatives were synthesized through four-step reactions . Another study reported the synthesis of pyrimidine derivatives by electrochemical oxidation of catechol in the presence of 2-mercapto-6-(trifluoromethyl)pyrimidine-4-ol as a nucleophile .Molecular Structure Analysis

The molecular structure of “6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” consists of a pyrimidine ring substituted with a trifluoromethyl group at the 6-position and a hydroxyl group at the 4-position . The compound has an average mass of 164.085 Da and a monoisotopic mass of 164.019745 Da .Chemical Reactions Analysis

The reactivity of “6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” and its derivatives has been explored in several studies . For instance, one study reported the chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones . Another study demonstrated the synthesis of bis(1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones) through multicomponent reactions .Applications De Recherche Scientifique

Overview

The Pyrazolo[1,5-a]pyrimidine scaffold is a notable heterocycle in drug discovery, known for its broad medicinal properties. These include applications as anticancer agents, CNS agents, anti-infectious agents, anti-inflammatories, CRF1 antagonists, and radiodiagnostics. The structure-activity relationship (SAR) studies of this scaffold are of significant interest, providing a foundation for the development of drug-like candidates targeting various diseases. Additionally, synthetic strategies for derivatives of this scaffold have been extensively explored, revealing its significant biological properties and potential in medicinal chemistry (Cherukupalli et al., 2017).

Importance of Hybrid Catalysts in Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones)

Synthetic Pathways and Applications

The 5H-pyrano[2,3-d]pyrimidine scaffolds are pivotal precursors in the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These scaffolds, particularly challenging to develop due to their structural complexity, have witnessed intensive investigations in recent years. The synthesis of these derivatives involves diverse hybrid catalysts like organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents. These catalysts play a crucial role in synthesizing various derivatives, thus attracting global researchers to utilize their catalytic applications in developing lead molecules (Parmar et al., 2023).

Trifluoromethylpyrazoles as Anti-inflammatory and Antibacterial Agents

Medicinal Significance

Trifluoromethylpyrazoles have garnered attention for their anti-inflammatory and antibacterial properties. The positioning of the trifluoromethyl group, especially at the 3- or 5-positions on the pyrazole nucleus, significantly influences the activity profile of these compounds. This review underscores the importance of trifluoromethylpyrazoles in medicinal chemistry, providing insights for medicinal chemists to explore novel anti-inflammatory and antibacterial agents with improved action profiles and minimal side effects (Kaur et al., 2015).

Safety And Hazards

Orientations Futures

The future directions for the research and development of “6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” and its derivatives are promising. Given their diverse biological applications and synthetic importance, these compounds are expected to continue attracting great interest in the field of organic synthesis . This will likely lead to the discovery of new synthetic methods, reactivities, and biological applications .

Propriétés

IUPAC Name |

6-(trifluoromethyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N4O/c7-6(8,9)5-11-3-2(1-10-13-3)4(14)12-5/h1H,(H2,10,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMUOCNXSSGFQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1C(=O)NC(=N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287886 |

Source

|

| Record name | 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |

CAS RN |

1780-79-6 |

Source

|

| Record name | 1780-79-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

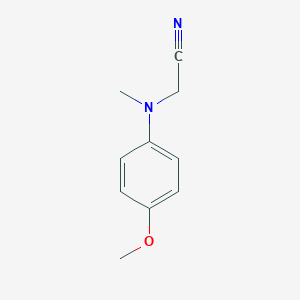

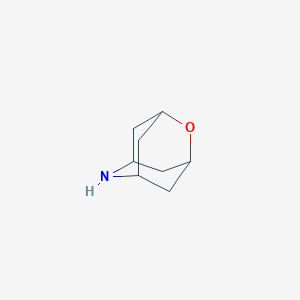

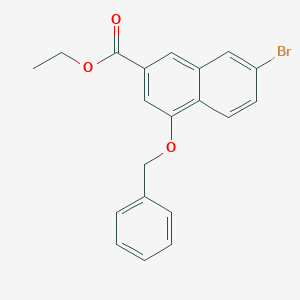

![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)